2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol
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Overview
Description
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol is a complex organic compound with the molecular formula C28H30N2O3 and a molecular weight of 442.56 g/mol . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a carbobenzyloxy (Cbz) protected amine. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Cbz Protection: The amine group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. if required, the synthesis would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Cbz protecting group using hydrogenation in the presence of palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol is primarily used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving the interaction of piperidine derivatives with biological targets.
Medicine: As a model compound in drug development research.
Industry: In the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl groups play a crucial role in binding to these targets, while the Cbz protecting group can be removed to reveal the active amine. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(4-N-Cbz-phenylamino-piperidin-1-yl)-propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylethanol: Similar structure but with an ethanol backbone instead of propanol.
Uniqueness
2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in research. The presence of the Cbz protecting group also provides versatility in synthetic chemistry, enabling selective deprotection and further functionalization.
Properties
CAS No. |
959246-66-3 |
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Molecular Formula |
C28H32N2O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C28H32N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26-27,31H,17-21H2,1H3 |
InChI Key |
LFQIYONICSBQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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